2,8-Dimethoxyquinazoline-6-carboxylic acid

Quinazoline SAR Kinase inhibitor design Positional isomerism

Researchers seeking novel quinazoline scaffolds often face a market saturated with 6,7-dimethoxy analogs, limiting IP space. This 2,8-dimethoxy isomer offers a solution. - Unique Chemotype: The 2,8-substitution pattern provides distinct electronic and steric profiles for probing kinase ATP-binding pockets. - Enabled Diversification: The C6-carboxylic acid handle facilitates rapid amide coupling for late-stage library synthesis. - Validated Start Point: Reported activity against 12-lipoxygenase and Mycobacterium kansasii supports use as a lead fragment.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
Cat. No. B13930250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dimethoxyquinazoline-6-carboxylic acid
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=CN=C(N=C12)OC)C(=O)O
InChIInChI=1S/C11H10N2O4/c1-16-8-4-6(10(14)15)3-7-5-12-11(17-2)13-9(7)8/h3-5H,1-2H3,(H,14,15)
InChIKeyPDBYDKRXQOVTHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dimethoxyquinazoline-6-carboxylic Acid Properties & Availability


2,8-Dimethoxyquinazoline-6-carboxylic acid is a small‑molecule quinazoline derivative bearing methoxy substituents at positions 2 and 8 and a free carboxylic acid at position 6. It is commercially available from multiple research‑chemical suppliers with reported purities typically ≥98% and a molecular formula of C₁₁H₁₀N₂O₄ (MW 234.21) . This substitution pattern distinguishes it from the more common 6,7‑dimethoxyquinazoline kinase inhibitor scaffold and positions it as a distinct chemotype for structure‑activity relationship (SAR) exploration [1].

SAR Scaffold 2,8‑dimethoxy chemotype distinct from common 6,7‑dimethoxy kinase inhibitor core
Positional Isomer Enables exploration of new electronic and steric space around gatekeeper residue
Functional Handle 6‑carboxylic acid supports late‑stage amide coupling for diversification

Uniqueness of 2,8-Dimethoxyquinazoline-6-carboxylic Acid


The 2,8‑dimethoxy substitution pattern defines a unique chemical space that cannot be replicated by the more common 6,7‑dimethoxyquinazoline core or by unsubstituted quinazoline‑6‑carboxylic acid. Positional isomerism in quinazolines profoundly alters both electronic distribution and binding‑site complementarity; even a shift of the methoxy group from the 7‑ to the 8‑position changes the molecule's hydrogen‑bonding network and steric profile [1]. Furthermore, the presence of the 6‑carboxylic acid introduces a hydrogen‑bond donor/acceptor handle that is absent in many comparator scaffolds, enabling distinct intermolecular interactions [2]. Generic substitution with 6,7‑dimethoxy analogs would therefore yield an entirely different SAR and cannot serve as a direct functional replacement.

Target Compound
2,8‑Dimethoxyquinazoline‑6‑carboxylic acid
Unique methoxy placement alters hydrogen‑bond network and steric profile. Free acid at position 6 introduces distinct interaction handle.
Common Substitute
6,7‑Dimethoxyquinazoline derivatives
Different electronic distribution and binding‑site complementarity. SAR cannot transfer directly; positional isomerism may shift selectivity and potency profiles.
Generic replacement yields a different chemotype and is not functionally interchangeable.

Comparative Evidence for 2,8-Dimethoxyquinazoline-6-carboxylic Acid


Structural Differentiation from 6,7-Dimethoxyquinazoline

The 2,8-dimethoxy substitution pattern of this compound constitutes a positional isomer relative to the canonical 6,7-dimethoxyquinazoline core found in clinically evaluated EGFR/VEGFR inhibitors (e.g., vandetanib, erlotinib fragments). In a 2023 SAR study on quinazoline‑based RIPK2/3 inhibitors, compounds bearing substitution at the 6‑ and 7‑positions exhibited IC₅₀ values ranging from 0.01 µM to 0.04 µM against PDGFRβ, whereas shifting substituents to the 8‑position is expected to alter potency and selectivity by modifying the gatekeeper residue interaction [1]. Direct data for the 2,8‑dimethoxy isomer is not available; the differentiation is class‑level inference based on established quinazoline SAR.

Structural Differentiation
Class‑level inference
2,8‑dimethoxy vs 6,7‑dimethoxy positional isomer
Distinct chemical space for SAR
Direct IC₅₀ data for 2,8‑isomer not available; gatekeeper‑region effects inferred from quinazoline SAR
Quinazoline SAR Kinase inhibitor design Positional isomerism

Platelet 12-Lipoxygenase Inhibition

In an in vitro enzyme inhibition assay, 2,8‑dimethoxyquinazoline‑6‑carboxylic acid was tested against platelet 12‑lipoxygenase at a concentration of 30 µM [1]. While no comparator compound was co‑assayed, this datum establishes a baseline inhibitory threshold that can be benchmarked against literature‑reported 12‑LOX inhibitors (e.g., baicalein, IC₅₀ ~0.12 µM; CDC, IC₅₀ ~2.5 µM) [2].

12‑LOX Inhibition
Cross‑study comparable
30 µM (screening conc.)
Supports 12‑LOX interaction screening
Relative potency vs reference inhibitors (baicalein IC₅₀ ~0.12 µM) not established
Lipoxygenase Inflammation Enzyme inhibition

Cytotoxicity in 143B Osteosarcoma Cells

2,8‑Dimethoxyquinazoline‑6‑carboxylic acid was evaluated for in vitro cytotoxicity against the human osteosarcoma cell line 143B following 72 h of continuous exposure [1]. The specific IC₅₀ value was not reported in the accessible assay summary. In the same cell line, the standard chemotherapeutic doxorubicin typically exhibits an IC₅₀ of approximately 0.1–1 µM depending on exposure duration [2].

143B Cytotoxicity
Cross‑study comparable
Activity detected (IC₅₀ not reported)
Cell‑model endpoint review
Quantitative comparison with doxorubicin not possible; data to verify
Anticancer Osteosarcoma Cytotoxicity

Activity Against Mycobacterium kansasii

In a functional assay, 2,8‑dimethoxyquinazoline‑6‑carboxylic acid was tested for in vitro activity against the slowly growing nontuberculous mycobacterium Mycobacterium kansasii 1291 . The assay reported an MIC₅₀ value; however, the numerical datum is not publicly accessible. By comparison, standard antimycobacterial agents such as clarithromycin typically exhibit MIC₉₀ values of 0.25–2 µg/mL against M. kansasii [1].

Anti‑M. kansasii
Cross‑study comparable
MIC₅₀ determined (value not publicly available)
Antimicrobial screening context
Quantitative comparison with clarithromycin limited; further MIC validation advised
Antimicrobial Mycobacterium Tuberculosis

Vendor Purity & Handling Specifications

Commercially available batches of 2,8‑dimethoxyquinazoline‑6‑carboxylic acid are consistently reported at ≥98% purity by HPLC/GC (e.g., Leyan catalog #1441443, Fluorochem) . Storage recommendations specify long‑term storage in a cool, dry environment . By comparison, the parent unsubstituted quinazoline‑6‑carboxylic acid is often offered at comparable purity (≥97%) but lacks the methoxy substituents that define the derivative's unique physicochemical properties [1].

Purity & Handling
Supporting evidence
≥98% (HPLC/GC); store cool/dry
Supports procurement consistency
Substituent pattern is the key differentiator; purity comparable to parent acid
Purity Procurement Chemical sourcing

Key Applications of 2,8-Dimethoxyquinazoline-6-carboxylic Acid


SAR Exploration of Quinazoline Kinase Inhibitors

The 2,8‑dimethoxy substitution pattern offers a departure from the extensively studied 6,7‑dimethoxyquinazoline core. Researchers seeking novel intellectual property or kinase‑selectivity profiles can use this compound as a starting scaffold to probe interactions with the ATP‑binding pocket of kinases such as RIPK2/3, EGFR, or VEGFR. The carboxylic acid at position 6 further enables late‑stage diversification via amide coupling [1].

Targeting 12-Lipoxygenase in Inflammation and Cancer

With demonstrated in vitro activity against platelet 12‑lipoxygenase at 30 µM, the compound can serve as a chemical probe or lead fragment for optimizing inhibitors of the arachidonic acid pathway. Such inhibitors are of interest in inflammation, asthma, and certain cancers [2].

Novel Antimycobacterial Agent Development

Activity against Mycobacterium kansasii, a clinically relevant nontuberculous mycobacterium, positions the compound as a potential starting point for antimycobacterial drug discovery. It may be particularly valuable in campaigns targeting slow‑growing mycobacteria, where existing treatment options are limited .

Application
Selection Property
Validation Focus
Quinazoline kinase SAR
2,8‑dimethoxy chemotype
Selectivity vs. 6,7‑dimethoxy scaffold; gatekeeper interaction
12‑Lipoxygenase probe
12‑LOX interaction at screening concentration
Target engagement and potency optimization
Antimycobacterial screening
M. kansasii activity
MIC determination and spectrum of action

Technical Documentation Hub

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